molecular formula C23H21F2N3O2S B3010985 N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-86-7

N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B3010985
M. Wt: 441.5
InChI Key: IVZJAJGFNIXTTE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Orexin Receptor Research

  • Role in Sleep-Wake Modulation : A study by Dugovic et al. (2009) explored the role of orexin receptors in sleep-wake modulation, finding that blockade of orexin-2 receptor (OX2R) is sufficient to initiate and prolong sleep. This highlights the potential of compounds targeting these receptors in managing sleep disorders (Dugovic et al., 2009).

Anticancer Agent Synthesis

  • Antitumor Activities : Fang et al. (2016) conducted a study on α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. This suggests the potential of similar compounds in cancer therapy (Fang et al., 2016).

Antimicrobial Agent Development

  • Antibacterial and Antifungal Activities : Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities. Compounds like N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide could be structurally similar, indicating potential in antimicrobial applications (Desai et al., 2007).

Electroluminescence in Organic Light-Emitting Diodes

  • Use in OLEDs : A study by Tsuboyama et al. (2003) on homoleptic cyclometalated iridium complexes revealed high efficiency in red phosphorescence. Compounds like the one might be explored for similar applications in organic light-emitting diodes (OLEDs) (Tsuboyama et al., 2003).

Cytochrome P450 Bioactivation

  • Bioactivation Mechanism : Research by Subramanian et al. (2011) focused on the bioactivation of kinase inhibitors by cytochrome P450, forming oxidative products. This suggests the relevance of studying the metabolic pathways of similar compounds (Subramanian et al., 2011).

Selective Recognition of Metal Ions

  • Chemosensors for Metal Ions : Shally et al. (2020) developed chemosensors for the selective identification of toxic Pd2+ ions. Analogous compounds may be synthesized for selective metal ion detection and environmental monitoring (Shally et al., 2020).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions, feel free to ask!


properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O2S/c24-17-7-8-18(25)19(12-17)27-23(30)22(29)26-13-20(21-6-3-11-31-21)28-10-9-15-4-1-2-5-16(15)14-28/h1-8,11-12,20H,9-10,13-14H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZJAJGFNIXTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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